N-methyl-N-[[1-(8-oxo-6,7-dihydro-5H-indolizine-5-carbonyl)piperidin-3-yl]methyl]methanesulfonamide
Description
N-methyl-N-[[1-(8-oxo-6,7-dihydro-5H-indolizine-5-carbonyl)piperidin-3-yl]methyl]methanesulfonamide is a complex organic compound that features a unique indolizine core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The presence of the indolizine moiety, combined with the piperidine and methanesulfonamide groups, contributes to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-methyl-N-[[1-(8-oxo-6,7-dihydro-5H-indolizine-5-carbonyl)piperidin-3-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-18(25(2,23)24)11-13-5-3-9-19(12-13)17(22)15-7-8-16(21)14-6-4-10-20(14)15/h4,6,10,13,15H,3,5,7-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQPSMWZYJYZRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN(C1)C(=O)C2CCC(=O)C3=CC=CN23)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[[1-(8-oxo-6,7-dihydro-5H-indolizine-5-carbonyl)piperidin-3-yl]methyl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indolizine Core: The indolizine core can be synthesized via a cyclization reaction involving a suitable precursor such as a 2-alkynylpyridine derivative. This step often requires a catalyst like palladium or copper and is carried out under inert conditions to prevent oxidation.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction. This involves reacting the indolizine core with a piperidine derivative under basic conditions.
Introduction of the Methanesulfonamide Group: The final step involves the sulfonation of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[[1-(8-oxo-6,7-dihydro-5H-indolizine-5-carbonyl)piperidin-3-yl]methyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols; reactions often require a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-methyl-N-[[1-(8-oxo-6,7-dihydro-5H-indolizine-5-carbonyl)piperidin-3-yl]methyl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for developing new drugs targeting specific diseases.
Pharmacology: Studies focus on its interaction with various biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Industrial Chemistry: The compound’s reactivity makes it useful in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-methyl-N-[[1-(8-oxo-6,7-dihydro-5H-indolizine-5-carbonyl)piperidin-3-yl]methyl]methanesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The indolizine core is known to interact with various biological molecules, potentially inhibiting or modulating their activity. This interaction can lead to therapeutic effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-[[1-(8-oxo-6,7-dihydro-5H-indolizine-5-carbonyl)piperidin-3-yl]methyl]methanesulfonamide: shares similarities with other indolizine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
By understanding the synthesis, reactivity, and applications of this compound, researchers can explore its full potential and contribute to advancements in chemistry, biology, and medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
